Ortho-Methyl vs. Para-Methyl Substitution: Lipophilicity and Physicochemical Divergence Driving Differential Pharmacokinetic Behavior
The ortho-methyl isomer (target compound, CAS 1427910-61-9) exhibits a computed XLogP3 of 1.5 , whereas its closest positional isomer, the para-methyl analog (CAS 1427913-29-8), has an XLogP3 of 2.1 . This ΔXLogP3 of -0.6 units represents a meaningful divergence in lipophilicity driven solely by the methyl group position, which can influence membrane permeability, plasma protein binding, and nonspecific tissue distribution. Both compounds share identical molecular formula (C16H20N2O), molecular weight (256.34 g/mol), and TPSA (32.3 Ų) , isolating the methyl position as the sole variable. In the N-aryl-piperidine-4-carboxamide MALT1 inhibitor series, even minor N-aryl modifications produced pronounced shifts in rat hepatocyte clearance and in vitro-in vivo correlation , supporting the operational relevance of this physicochemical difference for preclinical candidate selection.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (ortho-methyl; CAS 1427910-61-9) |
| Comparator Or Baseline | XLogP3 = 2.1 (para-methyl isomer; CAS 1427913-29-8) |
| Quantified Difference | ΔXLogP3 = -0.6 log units (target is 0.6 units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) from identical SMILES framework differing only in methyl ring position |
Why This Matters
The 0.6-log-unit lower lipophilicity of the ortho-methyl isomer predicts reduced nonspecific tissue binding and potentially lower metabolic clearance compared to the para-methyl analog, a critical differentiator when selecting a tool compound for in vivo pharmacology where free fraction and half-life are gating parameters.
- [1] PubChem Compound Summaries: CID 71938120 (ortho-methyl, CAS 1427910-61-9) and CID 71938117 (para-methyl, CAS 1427913-29-8). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Schlapbach A et al. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorg Med Chem Lett. 2018 Jul 1;28(12):2153-2158. View Source
